molecular formula C24H20FN3O3 B2906929 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1210253-34-1

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

货号: B2906929
CAS 编号: 1210253-34-1
分子量: 417.44
InChI 键: VUEMOWQDFFOWNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which have been designed and synthesized as potential inhibitors of the MEK enzyme, a key target in the MAPK signaling pathway . The aberrant activation of this pathway is critically implicated in tumorigenesis and cancer progression, making MEK inhibition a promising therapeutic strategy . Researchers value this compound for its potential as an antiproliferative agent. Structurally related analogs have demonstrated potent inhibitory activity against MEK1 and showed promising GI50 values in cell-based assays, such as with A549 lung carcinoma cells . The specific substitution pattern on the pyrazole core—featuring a 4-fluorophenyl at the N1 position, a benzyloxy group at the C4 position, and a 3-methoxyphenyl carboxamide at the C3 position—is engineered to optimize binding affinity and inhibitory potency. This compound is intended for in vitro research applications only, including enzyme inhibition studies, cell proliferation assays, and structure-activity relationship (SAR) analysis to further guide the development of novel anticancer agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-21-9-5-8-19(14-21)26-24(29)23-22(31-16-17-6-3-2-4-7-17)15-28(27-23)20-12-10-18(25)11-13-20/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEMOWQDFFOWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H20FN3O
  • Molecular Weight : 399.43 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole core substituted with benzyloxy and fluorophenyl groups, which are critical for its biological activity.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways like ERK and NF-κB, which are crucial in cell proliferation and survival .

Anticancer Activity

A study investigating the biological activity of pyrazole derivatives demonstrated that related compounds inhibited the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Specifically, compounds similar to this compound exhibited significant cytotoxicity, with half-maximal inhibitory concentration (IC50) values ranging from 6 to 63 µM .

Table 1: Biological Activity of Related Pyrazole Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
1bMDA-MB-23115Inhibition of MMP activity
1fPANC-120Induction of apoptosis via ERK inhibition
4bMDA-MB-231>100No significant cytotoxicity

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

In vitro studies on MDA-MB-231 cells showed that the pyrazole derivative significantly inhibited cell proliferation and migration. The study utilized flow cytometry and annexin V staining, revealing that the compound induced apoptosis in a dose-dependent manner .

Case Study 2: Anti-inflammatory Properties

Another aspect of the biological activity includes anti-inflammatory effects observed in animal models. Pyrazole derivatives demonstrated significant edema inhibition in carrageenan-induced paw edema tests, suggesting potential therapeutic applications in inflammatory diseases .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Features/Modifications Reference
Target Compound 4-(Benzyloxy), 1-(4-Fluorophenyl), N-(3-Methoxyphenyl) C24H20FN3O3 Aromatic ether, carboxamide with methoxy
4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide 4-Ethoxy, 1-(4-Fluorophenyl), N-(4-Methoxybenzyl) C20H20FN3O3 Ethoxy group, 4-methoxybenzyl carboxamide
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide 1-(Difluoromethyl), N-(4-Fluorobenzyl) C12H10F3N3O Difluoromethyl at position 1, fluorobenzyl carboxamide
N-(4-Acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide 3-((3-Fluorobenzyl)oxy), N-(4-Acetylphenyl) C26H21F2N3O3 Dual fluorobenzyl groups, acetylated phenyl

Key Observations :

  • Substituent Position : The target compound’s 4-benzyloxy group contrasts with ethoxy () or difluoromethyl () substitutions, which may alter steric bulk and electronic properties.
  • Carboxamide Variations : The 3-methoxyphenyl group in the target compound differs from 4-methoxybenzyl () or acetylphenyl (), affecting solubility and receptor interactions.
  • Fluorine Impact : The 4-fluorophenyl group is conserved in several analogs (), suggesting its role in enhancing metabolic stability or binding affinity.

常见问题

Q. What are the established synthetic routes for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones.
  • Step 2 : Introduction of the 4-fluorophenyl group at position 1 using Ullmann coupling or nucleophilic substitution.
  • Step 3 : Benzyloxy group installation at position 4 via Mitsunobu reaction or SN2 displacement, ensuring regioselectivity.
  • Step 4 : Carboxamide formation at position 3 using coupling agents (e.g., EDCI/HOBt) with 3-methoxyaniline. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., benzyloxy vs. fluorophenyl).
  • HRMS : Validates molecular weight and fragmentation patterns.
  • IR : Identifies carbonyl (C=O) and amide (N-H) stretches.
  • XRD : Resolves crystallographic ambiguity in cases of polymorphic forms. Purity (>95%) is confirmed via HPLC .

Q. How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Target-based assays : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET.
  • Cell viability assays : Use MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Enzyme inhibition : Measure IC50_{50} values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Dose-response curves and positive controls (e.g., staurosporine) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

  • Substituent variation : Replace benzyloxy with alkoxy groups to modulate lipophilicity (clogP) and bioavailability.
  • Bioisosteric replacement : Swap 4-fluorophenyl with trifluoromethyl or chlorophenyl to enhance target affinity.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Purity verification : Re-test batches with HPLC and NMR to rule out impurities (e.g., regioisomers) causing variability.
  • Assay standardization : Compare results across labs using identical cell lines (ATCC-verified) and assay protocols (e.g., pre-incubation time).
  • Meta-analysis : Use tools like Forest plots to statistically reconcile divergent IC50_{50} values in literature .

Q. How can pharmacokinetic properties (ADME) be improved?

Methodological Answer:

  • Solubility : Introduce polar groups (e.g., -OH, -SO3_3H) or formulate as nanocrystals.
  • Metabolic stability : Use liver microsomes to identify metabolic hotspots; block with deuterium or fluorine.
  • Permeability : Assess via Caco-2 monolayers; enhance via prodrug strategies (e.g., esterification of carboxyl groups) .

Q. What computational methods predict toxicity and off-target effects?

Methodological Answer:

  • In silico toxicity : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and hERG inhibition.
  • Off-target profiling : Use SEA (Similarity Ensemble Approach) to identify unintended targets. Validate with broad-panel kinase assays .

Q. How can chemical stability under physiological conditions be assessed?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B) to identify degradation products (LC-MS).
  • Excipient compatibility : Test with common formulants (e.g., PEG, PVP) via accelerated stability studies (40°C/75% RH) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。